5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide
説明
特性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2S/c1-27-15-23-8-11(17)12(24-15)14(26)22-7-6-21-13(25)9-2-4-10(5-3-9)16(18,19)20/h2-5,8H,6-7H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUSJXQRILGNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-Chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrimidine core substituted with various functional groups. The presence of a trifluoromethyl group and a chloro group contributes to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that 5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide exhibits significant anticancer activity. The compound has been found to inhibit cell proliferation in various cancer cell lines, including HCT116, HePG2, and HOS. The IC50 values reported for these cell lines are approximately 12.4 μM, indicating a moderate potency against cancer cells .
Table 1: Anticancer Activity of 5-Chloro-2-Methylsulfanyl-N-[2-[[4-(Trifluoromethyl)Benzoyl]Amino]Ethyl]Pyrimidine-4-Carboxamide
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.4 | Down-regulation of PALB2 |
| HePG2 | 17.8 | Inhibition of cell cycle progression |
| HOS | 17.6 | Induction of apoptosis |
The biological activity of the compound is attributed to its ability to modulate key signaling pathways involved in cancer progression. For instance, it has been shown to down-regulate critical genes such as BRCA1, BRCA2, and TP53 in treated cancer cells. This modulation can lead to enhanced apoptosis and reduced cell viability .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of both the trifluoromethyl and methylsulfanyl groups significantly enhances the biological activity of the compound. Variations in these substituents can lead to alterations in potency and selectivity against different biological targets .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and bioavailability |
| Methylsulfanyl | Enhances interaction with target proteins |
Case Studies
- Case Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of this compound on A549 lung cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The study highlighted the potential for developing this compound as a therapeutic agent for lung cancer .
- In Vivo Studies : Animal model studies are needed to assess the pharmacokinetics and overall efficacy in vivo. Current trends suggest promising results based on in vitro findings; however, comprehensive animal studies will provide critical insights into dosage optimization and safety profiles.
類似化合物との比較
The compound shares a pyrimidine-carboxamide core with several analogs, differing in substituents at positions 2 and 4, as well as the amide side chain. Below is a detailed comparison:
Structural Modifications and Functional Group Analysis
Table 1: Substituent Variations and Inferred Properties
Pharmacological Implications
- Target Compound : The 4-(trifluoromethyl)benzoyl group likely enhances binding to hydrophobic pockets in enzymes or receptors, while the methylsulfanyl group balances steric effects and metabolic stability.
- Compound : The 2,6-dimethylpyrimidine in the side chain could enable synergistic interactions with pyrimidine-binding domains (e.g., dihydrofolate reductase) .
- Compound : The allylsulfanyl group may act as a Michael acceptor, enabling irreversible inhibition of cysteine proteases or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
